molecular formula C18H16N6 B4680396 1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B4680396
M. Wt: 316.4 g/mol
InChI Key: RCILSFNJQRPJGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored through various methods. For instance, a simple route for the synthesis of these compounds through reactions with different reagents and nucleophiles has been described, highlighting the versatility and reactivity of the pyrazolo[3,4-d]pyrimidine core structure in creating compounds with potential biological interest (Sayed, Khalil, & Raslan, 2012). Furthermore, novel one-pot synthesis approaches have been developed to create heterocyclic compounds featuring the pyrazolo[1,5-c]pyrimidine structure, emphasizing efficient synthetic routes for structurally complex molecules (Özdemir et al., 2015).

Molecular Structure Analysis

Structural characterization of these compounds often involves various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography, providing insights into their molecular conformations. The crystal structure of similar compounds has been determined, revealing specific spatial arrangements and bonding patterns critical for understanding their chemical behavior (Özdemir et al., 2015).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidine derivatives have been involved in a variety of chemical reactions, indicating a broad spectrum of chemical reactivity. Studies have shown that these compounds can participate in reactions leading to potent biological activities, such as antimicrobial and antifungal effects, showcasing their potential as bioactive molecules (Sayed, Khalil, & Raslan, 2012).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are essential for their practical application in synthesis and drug design. The crystallization in specific space groups and the determination of molecular geometry through techniques like X-ray diffraction and DFT calculations contribute to a comprehensive understanding of their physical characteristics (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for designing compounds with desired biological activities. For example, the interaction with DNA and proteins has been explored, providing insights into the mode of action and potential therapeutic applications of these molecules (Singla et al., 2017).

Future Directions

The future directions for the research and development of “1-benzyl-N-(2-pyridinylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds could include further exploration of their biological activities, optimization of their physical and chemical properties for drug development, and investigation of their mechanisms of action .

properties

IUPAC Name

1-benzyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6/c1-2-6-14(7-3-1)12-24-18-16(11-23-24)17(21-13-22-18)20-10-15-8-4-5-9-19-15/h1-9,11,13H,10,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCILSFNJQRPJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.